molecular formula C7H6N2O2 B8643133 (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID

Cat. No.: B8643133
M. Wt: 150.13 g/mol
InChI Key: XZAOEYWVIVLYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID is an organic compound that features a pyrimidine ring attached to an acrylic acid moiety Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID include other pyrimidine derivatives such as:

  • 3-(5-Pyrimidyl)propionic acid
  • 3-(5-Pyrimidyl)butyric acid
  • 3-(5-Pyrimidyl)valeric acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-pyrimidin-5-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)

InChI Key

XZAOEYWVIVLYAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (100 g), acrylic acid (48 g), triphenylphosphine (2.5 g) and palladium II acetate (0.1 g) was refluxed in tri-n-butylamine (260 ml) with overhead stirring for 4.5 h at 145-160° C. The mixture was cooled and a 10% solution of potassium carbonate (2 L) added followed by dichloromethane (500 mL). The organic layer was separated and the aqueous phase extracted with diethyl ether (3×300 ml). The aqueous layer was brought to pH 3 with concentrated hydrochloric acid (ice-cooling) and the solid so formed was filtered and dried in vacuo to give 3-(5-pyrimidyl)acrylic acid (35 g). 1H-NMR (d6-DMSO) δ 6.82(1H, d), 7.60(1H, d) and 9.15(3H, 2xs)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

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